molecular formula C15H13ClN2O4S B11024195 N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide

N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide

Cat. No.: B11024195
M. Wt: 352.8 g/mol
InChI Key: ZEAJPTXSBHXZSG-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide is a chemical compound with the molecular formula C15H13ClN2O4S This compound is known for its unique structure, which includes an acetylsulfamoyl group attached to a phenyl ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-(acetylsulfamoyl)aniline. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylsulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide stands out due to its specific structural features, such as the presence of both an acetylsulfamoyl group and a chlorobenzamide moiety. This unique combination allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClN2O4S

Molecular Weight

352.8 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide

InChI

InChI=1S/C15H13ClN2O4S/c1-10(19)18-23(21,22)14-8-6-13(7-9-14)17-15(20)11-2-4-12(16)5-3-11/h2-9H,1H3,(H,17,20)(H,18,19)

InChI Key

ZEAJPTXSBHXZSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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